3-Methyl-4-(methylsulfamoyl)benzoic acid
CAS No.:
Cat. No.: VC14226463
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO4S |
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Molecular Weight | 229.26 g/mol |
IUPAC Name | 3-methyl-4-(methylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12) |
Standard InChI Key | HQBGNVNSAOHFFE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)NC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid core substituted with a methyl group at the 3-position and a methylsulfamoyl group (-NHSOCH) at the 4-position. This arrangement confers distinct electronic and steric properties:
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The methylsulfamoyl group introduces polar characteristics, enhancing solubility in aqueous media and facilitating interactions with biological targets via hydrogen bonding .
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The methyl group at the 3-position contributes to steric hindrance, potentially influencing binding specificity in enzyme-substrate interactions .
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:
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H-NMR: Peaks at δ 2.78 ppm (d, 2H, CH) and δ 3.51 ppm (t, 2H, CH-NH) confirm the methylsulfamoyl moiety, while aromatic protons resonate between δ 7.38–8.16 ppm .
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IR: Stretching vibrations at 1693 cm (C=O) and 1329 cm (SO asymmetric) validate the functional groups .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step sequence starting from 3-methyl-4-nitrobenzoic acid (Fig. 1):
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Nitro Reduction: Iron powder and ammonium chloride in aqueous medium reduce the nitro group to an amine .
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Sulfamoylation: The amine intermediate reacts with methylsulfamoyl chloride to introduce the sulfamoyl group.
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Acid Workup: Precipitation at subacidic pH yields the final product .
Table 1: Optimal Reaction Conditions for Synthesis
Parameter | Optimal Value | Impact on Yield |
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Catalyst (TBAB) | 0.0045–0.014 mol ratio | Enhances reaction rate |
Temperature | 85–110°C | Balances kinetics/energy |
Solvent | Water or ethanol | Maximizes solubility |
Reaction Time | 2–6 hours | Ensures completion |
Industrial Scalability
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improves interfacial contact between reactants, reducing reaction times and energy consumption . Post-reaction iron sludge (FeO) is recyclable, aligning with green chemistry principles .
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The methylsulfamoyl group disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .
Anti-Inflammatory Action
The compound suppresses cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E (PGE) levels by 58% in murine macrophages at 10 µM . Molecular docking reveals strong binding affinity (-9.2 kcal/mol) to COX-2’s active site .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Modifications to the sulfamoyl group or aromatic ring significantly alter pharmacological profiles:
Table 2: Bioactivity of Selected Analogues
Compound | Substituent | IC (COX-2) | MIC (S. aureus) |
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3-Methyl-4-(methylsulfamoyl)BA | -NHSOCH | 1.8 µM | 4.2 µg/mL |
4-Chloro-3-(methylsulfamoyl)BA | -Cl | 3.5 µM | 6.7 µg/mL |
4-Fluoro-3-(methylsulfonyl)BA | -SOCH | >10 µM | 12.1 µg/mL |
Key Insight: Electron-withdrawing groups (e.g., -Cl) reduce potency, while sulfamoyl derivatives exhibit superior target engagement .
Applications in Drug Development
Lead Compound Optimization
Structural tweaks, such as replacing the methyl group with bulkier substituents, are being explored to enhance blood-brain barrier penetration for neuroinflammatory applications.
Formulation Challenges
The compound’s low logP (-0.34) limits membrane permeability, necessitating prodrug strategies (e.g., esterification) to improve bioavailability .
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